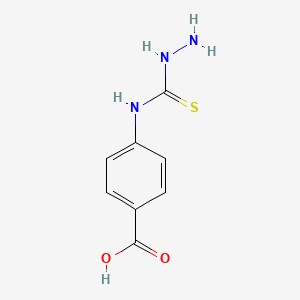

4-(4-Carboxyphenyl)-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminocarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVMRDKDAUDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373865 | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-48-0 | |

| Record name | 4-[(Hydrazinylthioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Carboxyphenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Carboxyphenyl)-3-thiosemicarbazide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Carboxyphenyl)-3-thiosemicarbazide is a versatile organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiosemicarbazide moiety linked to a benzoic acid, imparts a range of interesting chemical properties and biological activities. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 211.24 g/mol | --INVALID-LINK--[1] |

| CAS Number | 206559-48-0 | --INVALID-LINK--[2] |

| Appearance | White to off-white powder | General observation for similar compounds |

| Melting Point | >275 °C | --INVALID-LINK-- |

| Solubility | Soluble in soda and sodium bicarbonate solutions. | --INVALID-LINK-- |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is characterized by a phenyl ring substituted with a carboxylic acid group at the para position, which is in turn linked to the N4 nitrogen of a thiosemicarbazide chain.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and based on analogous compounds)

¹H NMR (DMSO-d₆, 300 MHz) - Predicted Chemical Shifts (δ, ppm):

-

~9.40 (s, 1H, N₂-H): The proton on the second nitrogen of the thiosemicarbazide chain.

-

~8.85 (s, 1H, N₄-H): The proton on the fourth nitrogen, attached to the phenyl ring.

-

~7.90 (d, 2H, Ar-H): Aromatic protons ortho to the carboxylic acid group.

-

~7.40 (d, 2H, Ar-H): Aromatic protons meta to the carboxylic acid group.

-

~4.60 (s, 2H, NH₂): Protons of the terminal amino group.

-

~12.5 (br s, 1H, COOH): The acidic proton of the carboxylic acid group, which may be broad and exchangeable.

¹³C NMR (DMSO-d₆, 75 MHz) - Predicted Chemical Shifts (δ, ppm):

-

~180.0 (C=S): The thiocarbonyl carbon.

-

~167.0 (C=O): The carbonyl carbon of the carboxylic acid.

-

~142.0 (Ar-C): Aromatic carbon attached to the nitrogen.

-

~130.0 (Ar-C): Aromatic carbon attached to the carboxylic acid.

-

~129.0 (Ar-CH): Aromatic carbons.

-

~118.0 (Ar-CH): Aromatic carbons.

FT-IR (KBr, cm⁻¹):

-

3400-3200 (N-H stretching): Multiple bands corresponding to the N-H stretching vibrations of the amino and imino groups.

-

3000-2500 (O-H stretching): Broad absorption characteristic of the carboxylic acid O-H bond.

-

~1680 (C=O stretching): Strong absorption from the carboxylic acid carbonyl group.

-

~1600 (C=C aromatic stretching): Absorption from the phenyl ring.

-

~1300 (C=S stretching): Characteristic thiocarbonyl stretch.

-

~1250 (C-N stretching): Stretching vibration of the carbon-nitrogen bonds.

Synthesis and Reactivity

Synthesis Protocol

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with ammonium thiocyanate to form an intermediate, which is then reacted with hydrazine. A more direct and common method for synthesizing 4-aryl-3-thiosemicarbazides is the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.

Experimental Protocol: Synthesis of 4-Aryl-3-Thiosemicarbazides

This protocol is a general method that can be adapted for the synthesis of this compound, likely starting from 4-isothiocyanatobenzoic acid.

-

Preparation of Reactants: Prepare a solution of hydrazine hydrate (1 equivalent) in a suitable alcohol solvent, such as ethanol. In a separate flask, prepare a suspension of the corresponding aryl isothiocyanate (1 equivalent) in the same solvent.

-

Reaction: With vigorous stirring and cooling in an ice bath, add the aryl isothiocyanate suspension dropwise to the hydrazine hydrate solution.

-

Reaction Completion: Allow the reaction mixture to stir at room temperature or continue cooling for a specified period, often overnight, to ensure complete reaction.

-

Isolation of Product: Collect the resulting solid precipitate by filtration.

-

Washing and Drying: Wash the solid product with water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the thiosemicarbazide moiety. This functional group is a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Formation of Thiosemicarbazones: The terminal primary amine of the thiosemicarbazide readily undergoes condensation reactions with aldehydes and ketones to form the corresponding thiosemicarbazones. These thiosemicarbazones are an important class of compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Synthesis of 1,2,4-Triazoles: Thiosemicarbazides can be cyclized to form 1,2,4-triazole derivatives. This is often achieved by reacting the thiosemicarbazide with a one-carbon synthon, such as formic acid or an orthoester, or by oxidative cyclization. The resulting 1,2,4-triazole ring is a common scaffold in many pharmaceutical agents.

Synthesis of 1,3,4-Thiadiazoles: Another important class of heterocycles accessible from thiosemicarbazides are the 1,3,4-thiadiazoles. Cyclization can be achieved by reacting the thiosemicarbazide with carboxylic acids, acid chlorides, or other acylating agents, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

Applications in Drug Development and Research

Thiosemicarbazides and their derivatives, such as thiosemicarbazones, are well-established as privileged scaffolds in drug discovery. The presence of nitrogen and sulfur atoms allows them to act as efficient chelators for metal ions, which is a key mechanism for their biological activity in some cases.

Antimicrobial Activity: Many thiosemicarbazone derivatives exhibit potent antibacterial and antifungal activities. The chelation of metal ions essential for microbial growth is one of the proposed mechanisms of action.

Anticancer Activity: A significant body of research has focused on the anticancer properties of thiosemicarbazones. These compounds can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation. Their ability to induce apoptosis and overcome drug resistance has also been reported. The carboxylic acid group on this compound provides a handle for further derivatization to improve solubility, targeting, and pharmacokinetic properties of potential anticancer agents.

Coordination Chemistry: The thiosemicarbazide ligand can coordinate with various transition metals to form stable complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligand. The study of these complexes is an active area of research in inorganic and medicinal chemistry.

Caption: Potential derivatization pathways and applications of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of its chemical properties and structure, laying a foundation for further research and application in various scientific disciplines.

References

Introduction: The Versatile Thiosemicarbazide Scaffold

An In-Depth Technical Guide to the Biological Activities of Thiosemicarbazide Analogs

In the landscape of medicinal chemistry, the thiosemicarbazide core (NH₂-NH-CS-NH₂) stands out as a uniquely versatile scaffold.[1] This class of organic compounds, characterized by a hydrazine group linked to a thiocarbamide moiety, has garnered significant interest over the past few decades for its broad and potent biological activities.[2][3] The chemical tractability of the thiosemicarbazide structure allows for straightforward derivatization, typically through the condensation of the terminal hydrazine nitrogen with various aldehydes and ketones to form thiosemicarbazones (R¹R²C=N-NH-CS-NH₂).[4] This synthetic accessibility, combined with the scaffold's ability to chelate metal ions and participate in various biological interactions, has made it a privileged structure in drug discovery.[5][6]

This guide provides a comprehensive overview of the diverse pharmacological actions of thiosemicarbazide analogs, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to assess their potential as therapeutic agents. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this remarkable chemical class.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Thiosemicarbazide derivatives, particularly thiosemicarbazones, are extensively studied for their potent anticancer properties.[7][8] Their mechanism of action is not singular but rather a coordinated attack on several key cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Ribonucleotide Reductase Inhibition and Oxidative Stress

The primary and most well-established anticancer mechanism of many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[8][9] RR is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[9]

The catalytic activity of RR depends on a non-heme iron-stabilized tyrosyl free radical in its R2 subunit.[9] Thiosemicarbazones, being potent metal chelators, bind to this iron center, disrupting the radical and inactivating the enzyme.[9][10] This leads to the depletion of the dNTP pool, cell cycle arrest, and ultimately, the inhibition of cancer cell proliferation. Triapine, a promising thiosemicarbazone, has been investigated in over 20 Phase I and II clinical trials and functions primarily through this mechanism.[8][10]

Furthermore, the iron complexes formed by these ligands are often redox-active. They can participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS) such as hydroxyl radicals.[10] This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, inducing damage to DNA, proteins, and lipids, and pushing the cell towards apoptosis (programmed cell death).[7][11]

References

- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Vanguard of Discovery: A Technical Guide to the Therapeutic Potential of Novel Thiosemicarbazide Derivatives

Foreword for the Modern Researcher

In the dynamic landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of scaffolds explored, thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have consistently emerged as a class of compounds with profound and diverse pharmacological potential. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices and the mechanistic intricacies that underpin the therapeutic promise of these molecules. We will journey from the foundational chemistry of the thiosemicarbazide pharmacophore to its multifaceted applications, supported by field-proven insights, detailed experimental workflows, and a robust framework of authoritative references.

The Thiosemicarbazide Scaffold: A Chameleon in Medicinal Chemistry

The remarkable versatility of thiosemicarbazide derivatives stems from their unique structural features. The core moiety, R-NH-CS-NH-NH₂, can be readily modified at various positions, leading to a vast library of compounds with tunable electronic and steric properties. The thiosemicarbazone derivatives, formed by the condensation of thiosemicarbazides with aldehydes or ketones (R¹R²C=N-NH-CS-NH₂), are of particular significance[1][2].

The key to their biological activity often lies in their ability to act as efficient metal chelators. The conjugated N,N,S-tridentate donor set allows for the formation of stable complexes with transition metals like iron and copper[1][2][3]. This chelation is not merely a passive sequestration of essential metal ions; it often results in the formation of redox-active metal complexes that can catalytically generate reactive oxygen species (ROS), a potent mechanism for inducing cell death in pathological contexts[4][5].

Synthesis and Characterization: From Blueprint to Biologically Active Molecule

The synthesis of thiosemicarbazide derivatives is generally straightforward, making them an attractive class of compounds for medicinal chemistry campaigns.

General Synthesis of Thiosemicarbazones

A common and efficient method involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone[3].

Exemplary Protocol: Synthesis of a Benzaldehyde Thiosemicarbazone Derivative [3]

-

Dissolution: Dissolve 1.0 mmol of a substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Aldehyde/Ketone: To the stirring solution, add 1.0 mmol of the desired benzaldehyde derivative.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 24 hours, during which the product may precipitate.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Purification: Wash the filtered solid with a small volume of cold methanol (e.g., 20 mL) to remove unreacted starting materials.

-

Drying: Dry the purified product at room temperature.

Structural Characterization

The synthesized derivatives are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity.

-

FT-IR Spectroscopy: To identify key functional groups, such as N-H, C=N (azomethine), and C=S vibrations[3][6].

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of protons and carbon atoms, confirming the connectivity of the molecule[3][7].

-

Mass Spectrometry: To determine the molecular weight of the compound, confirming the expected product has been formed[6].

-

Single-Crystal X-ray Diffraction: Provides definitive proof of structure and stereochemistry[7].

Therapeutic Applications: A Multi-pronged Attack on Disease

The structural diversity of thiosemicarbazide derivatives translates into a broad spectrum of biological activities.

Anticancer Activity: Disrupting Malignant Proliferation

Thiosemicarbazones have demonstrated significant antitumor activity across a wide range of cancer types, including leukemia, pancreatic cancer, and breast cancer[1][2][3]. Their anticancer effects are multifactorial, often converging on the disruption of cellular processes essential for rapid proliferation.

Key Mechanisms of Anticancer Action:

-

Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair[4][8]. Many thiosemicarbazones, upon chelating intracellular iron, form redox-active complexes that can quench the essential tyrosyl radical in the RRM2 subunit of RNR, thereby halting DNA synthesis and inducing S-phase cell cycle arrest[8][9].

-

Induction of Oxidative Stress: The redox-active metal complexes of thiosemicarbazones can participate in Fenton-like reactions, generating highly cytotoxic reactive oxygen species (ROS) such as hydroxyl radicals. This surge in ROS overwhelms the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis[10][11].

-

Inhibition of Topoisomerases: Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase II, an enzyme that manages DNA topology during replication. Inhibition of this enzyme leads to DNA strand breaks and apoptotic cell death[12].

Workflow for Evaluating Anticancer Potential

Caption: Workflow for anticancer drug discovery with thiosemicarbazones.

Data Presentation: Anticancer Activity of Novel Thiosemicarbazone Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| TSC-1 | 4-Fluorophenyl on N4 | A549 (Lung) | 10.67 ± 1.53 | [13] |

| TSC-2 | 4-Chlorophenyl on N4 | A549 (Lung) | 24.0 ± 3.46 | [13] |

| TSC-3 | 4-Bromophenyl on N4 | A549 (Lung) | 28.0 ± 1.0 | [13] |

| TSC-4 | Pyridin-2-yl | BxPC-3 (Pancreas) | ≤ 0.1 | [4] |

| TSC-5 | N-cyclohexyl, Pyridin-3-yl | HeLa (Cervical) | 10.3 | [4] |

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product[14].

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Expert Insight: The optimal seeding density is crucial and should be determined for each cell line to ensure cells are in an exponential growth phase during the assay. The "edge effect" can be minimized by not using the outer wells of the plate for experimental samples[15].

-

-

Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Controls:

-

Negative Control: Wells with untreated cells (receive vehicle, e.g., DMSO, at the same concentration as treated wells) to represent 100% viability[2][16].

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay can detect a decrease in viability.

-

Blank: Wells with culture medium only (no cells) to measure background absorbance[3][16].

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3].

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the negative control (untreated cells). Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial and Antifungal Activity

Thiosemicarbazide derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens[17][18][19]. Their mechanism of action is thought to involve the disruption of essential cellular processes, potentially through metal chelation or inhibition of key enzymes.

Data Presentation: Antimicrobial Activity (MIC) of Novel Thiosemicarbazone Derivatives

| Compound ID | Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| TSC-Ag-1 | 3-CH₃O-Ph (Ag complex) | 0.018 | 0.018 | - | [20] |

| QST4 | 4-chlorophenyl (quinoline) | - | - | - | [18] |

| QST10 | 4-nitrophenyl (quinoline) | - | - | 31.25 | [18] |

| TSC-11 | 4-CH₃Ph | - | >64 | - | [20] |

Note: MIC is the Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to screen for the antimicrobial activity of novel compounds[6][19][21][22].

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL)[6].

-

Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria[6][22].

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the thiosemicarbazide derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Controls:

-

Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin, Neomycin) to which the microorganism is known to be susceptible[19][23].

-

Negative Control: A well containing only the solvent (e.g., DMSO) used to dissolve the test compounds, to ensure it has no antimicrobial activity itself[19].

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity[18][24][25]. The results are typically interpreted as susceptible, intermediate, or resistant based on established guidelines or comparison with the positive control[18][26].

Anticonvulsant Properties

Several thiosemicarbazone derivatives have been identified as having potent anticonvulsant activity, demonstrating their potential in the treatment of epilepsy. The mechanism is not fully elucidated but is thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

Case Study: Triapine (3-AP) - A Journey to the Clinic

Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is one of the most extensively studied thiosemicarbazones and serves as an excellent case study of the therapeutic potential and challenges of this class of compounds[8].

Preclinical Development:

-

Triapine was identified as a potent inhibitor of ribonucleotide reductase, demonstrating significant antitumor activity in a wide range of preclinical cancer models[7][27].

-

Its mechanism of action was elucidated, confirming its role as a powerful iron chelator. The formed Triapine-Fe(II) complex is the redox-active species responsible for quenching the tyrosyl radical of the RRM2 subunit of RNR[4][8][28].

-

Studies also revealed that the Triapine-Fe complex can generate ROS, contributing to its cytotoxicity[4][5].

Clinical Trials:

-

Triapine has been evaluated in numerous Phase I and II clinical trials for both solid tumors and hematological malignancies[29].

-

While it showed encouraging results in hematological cancers, its efficacy in solid tumors as a single agent has been modest[29].

-

Toxicity, particularly methemoglobinemia, has been a noted side effect[7].

-

More recent trials have focused on combination therapies, for example, with cisplatin and radiation for cervical and vaginal cancers, where it has shown the potential to enhance treatment response[30]. The rationale is that by inhibiting RNR, Triapine hampers the DNA repair mechanisms of cancer cells, making them more susceptible to DNA-damaging agents like radiation and cisplatin[31].

Mechanistic Pathway of Triapine's Anticancer Activity

Caption: The anticancer mechanism of Triapine.

Challenges and Future Directions

Despite their immense promise, the development of thiosemicarbazide derivatives is not without its challenges. Issues of poor solubility, metabolic instability, and potential off-target toxicities need to be addressed through careful medicinal chemistry optimization.

The future of thiosemicarbazide research is bright. The development of derivatives that can selectively target cancer cells, overcome drug resistance mechanisms, and exhibit synergistic effects with existing therapies is a key area of focus. Furthermore, their application as PET imaging agents for tracking metal dysregulation in diseases and their potential in treating neurodegenerative disorders by modulating metal homeostasis are exciting new frontiers.

References

- 1. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. [PDF] Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311. | Semantic Scholar [semanticscholar.org]

- 6. SENTHIL PRABHU SIVASAMY: Antimicrobial Activity - Agar Well Diffusion Method [senthilprabhu.blogspot.com]

- 7. A phase II trial of Triapine® (NSC# 663249) and gemcitabine as second line treatment of advanced non-small cell lung cancer: Eastern Cooperative Oncology Group Study 1503 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of the antiproliferative activity of iron chelators: multiple cellular targets and the different mechanism of action of triapine compared with desferrioxamine and the potent pyridoxal isonicotinoyl hydrazone analogue 311 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microchemlab.com [microchemlab.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

- 16. MTT Assay | AAT Bioquest [aatbio.com]

- 17. researchgate.net [researchgate.net]

- 18. singerinstruments.com [singerinstruments.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. botanyjournals.com [botanyjournals.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hereditybio.in [hereditybio.in]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. Interpretive criteria for the agar diffusion susceptibility test with enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterine Cervix or Vaginal Cancers [frontiersin.org]

- 31. Triapine and Its Role in Advanced Cervical and Vaginal Cancer - OncologyTube [oncologytube.com]

crystal structure analysis of carboxyphenyl thiosemicarbazides

An In-Depth Technical Guide to the Crystal Structure Analysis of Carboxyphenyl Thiosemicarbazides for Drug Development Professionals

Abstract

Carboxyphenyl thiosemicarbazides represent a class of organic compounds of significant interest in medicinal chemistry and drug development. Their molecular framework, featuring a thiosemicarbazide moiety linked to a carboxyphenyl group, provides a versatile scaffold for designing molecules with potential therapeutic applications, including antibacterial, antifungal, and antitumor activities. The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions are paramount to their biological function. Single-crystal X-ray diffraction is the definitive technique for elucidating this detailed structural information. This guide provides a comprehensive overview of the methodologies involved in the , from synthesis and crystallization to data interpretation and its implications for structure-based drug design.

Introduction: The Significance of Structural Insight

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide spectrum of biological activities, largely attributed to their ability to chelate metal ions and participate in extensive hydrogen bonding. The inclusion of a carboxyphenyl group introduces a key functional site—the carboxylic acid—which can act as a potent hydrogen bond donor and acceptor, significantly influencing the compound's solid-state architecture and its interaction with biological targets.

Understanding the crystal structure provides invaluable insights into:

-

Molecular Conformation: Determining the preferred spatial arrangement of the molecule, including the planarity of the thiosemicarbazide backbone and the orientation of the carboxyphenyl ring.

-

Intermolecular Interactions: Identifying and quantifying the non-covalent forces, primarily hydrogen bonds and π-π stacking, that govern crystal packing. These same interactions are often crucial for ligand-receptor binding.

-

Supramolecular Assembly: Revealing how individual molecules self-assemble into higher-order structures (dimers, chains, sheets), which can impact physical properties like solubility and stability.

-

Structure-Activity Relationships (SAR): Providing a precise 3D model that serves as a foundation for computational studies and the rational design of more potent and selective drug candidates.

This guide is structured to walk researchers through the complete workflow, emphasizing the causality behind each experimental step to ensure robust and reproducible results.

Synthesis and Characterization

The foundational step in any crystal structure analysis is the synthesis and purification of the target compound. The most common and efficient method for synthesizing thiosemicarbazide derivatives is through the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. For carboxyphenyl thiosemicarbazides, two primary synthetic routes are prevalent.

General Synthesis Pathway

The synthesis typically involves the reaction of a carboxy-substituted benzaldehyde with a thiosemicarbazide or the reaction of a benzoic hydrazide with an isothiocyanate.

Caption: General synthetic routes to carboxyphenyl thiosemicarbazides/thiosemicarbazones.

Experimental Protocol: Synthesis of 4-((4-carboxyphenyl)carbamothioyl)hydrazine-1-carboxamide

This protocol details the synthesis via the reaction of 4-aminobenzoic acid with thiosemicarbazide, a common approach.

Materials:

-

4-aminobenzoic acid

-

Thiosemicarbazide

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Ethanol

-

Deionized water

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, dissolve thiosemicarbazide in ethanol.

-

Slowly add the cold diazonium salt solution to the thiosemicarbazide solution with vigorous stirring. Maintain the temperature below 10 °C.

-

Allow the reaction mixture to stir for 2-3 hours as it gradually warms to room temperature. A precipitate should form.

-

Isolation and Purification: Filter the solid product using vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure crystals suitable for analysis.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Before proceeding to single-crystal growth, it is imperative to confirm the identity and purity of the synthesized compound using standard spectroscopic techniques.

-

FT-IR Spectroscopy: Look for characteristic absorption bands: N-H stretching (3100-3400 cm⁻¹), C=O stretching of the carboxylic acid (1680-1710 cm⁻¹), C=S stretching (800-850 cm⁻¹ and 1200-1300 cm⁻¹), and C=N stretching (1590-1620 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): In a suitable deuterated solvent (like DMSO-d₆), ¹H NMR should show distinct signals for aromatic protons, NH protons (often broad), and the carboxylic acid proton (highly deshielded, >10 ppm). ¹³C NMR will confirm the presence of carbonyl, thiocarbonyl, and aromatic carbons.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography. The goal is to encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice.

Causality in Solvent Selection

The choice of solvent is paramount. An ideal solvent system should:

-

Dissolve the compound completely at an elevated temperature or in a higher volume.

-

Exhibit lower solubility at room or reduced temperatures.

-

Have a moderate evaporation rate.

-

Be inert and not react with the compound.

For carboxyphenyl thiosemicarbazides, solvents like ethanol, methanol, dimethylformamide (DMF), or mixtures with water are often effective due to their ability to engage in hydrogen bonding.

Experimental Protocol: Crystal Growth by Slow Evaporation

This is the most straightforward method for many organic compounds.

-

Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming to ensure complete dissolution.

-

Filter: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover and Evaporate: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate; a slower rate generally yields better crystals.

-

Incubate: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitor: Check for crystal growth over several days to weeks. Do not disturb the vial during this period. Once suitable crystals have formed, they can be carefully harvested.

Single-Crystal X-ray Diffraction: From Diffraction to Structure

X-ray crystallography is a powerful technique that uses the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal to determine their arrangement in space.

An In-depth Technical Guide on the Solubility and Stability of 4-(4-carboxyphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(4-carboxyphenyl)-3-thiosemicarbazide, with a primary focus on its solubility and stability. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of these characteristics is fundamental for its effective application and development. This document is designed to offer not only empirical data but also the scientific rationale behind experimental methodologies, ensuring a robust and well-rounded understanding for researchers and developers.

Introduction to this compound

This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities.[1] This particular derivative incorporates a thiosemicarbazide moiety, known for its metal-chelating properties and reactivity, and a carboxyphenyl group, which influences its solubility and pharmacokinetic profile.[2][3] The unique structural combination suggests its potential as a versatile intermediate in organic synthesis, a ligand in coordination chemistry, or a pharmacologically active agent.[1][4] A detailed investigation of its solubility and stability is a critical first step in harnessing its full potential.

Chemical Structure:

-

IUPAC Name: 4-(aminocarbamothioylamino)benzoic acid[5]

Figure 1: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical factor that influences its bioavailability and the feasibility of its formulation. The presence of both a polar carboxylic acid group and a less polar phenyl ring in this compound suggests that its solubility will be significantly dependent on the pH of the medium.

pH-Dependent Aqueous Solubility

Scientific Rationale: The carboxylic acid group in the molecule is expected to have a pKa value typical for benzoic acid derivatives (around 4-5). At a pH below its pKa, the carboxylic acid will exist predominantly in its protonated, less soluble form. As the pH increases above the pKa, the carboxylate anion will be the dominant species, leading to a significant increase in aqueous solubility due to its enhanced polarity. The thiosemicarbazide moiety also contains ionizable protons that can contribute to solubility variations at different pH levels.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Step-by-Step Methodology:

-

Buffer Preparation: A series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10 should be prepared.

-

Sample Preparation: An excess amount of solid this compound is added to vials containing each buffer.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Anticipated Data Presentation:

| pH | Predicted Solubility Trend at 25 °C |

| 2.0 | Low |

| 4.0 | Moderate |

| 7.4 | High |

| 10.0 | High |

Table 1: Predicted pH-dependent aqueous solubility trend of this compound.

Figure 2: Workflow for pH-dependent solubility determination.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is essential for synthesis, purification, and formulation development.

Scientific Rationale: The principle of "like dissolves like" governs solubility in organic solvents. Polar aprotic solvents such as DMSO and DMF are expected to be effective due to their ability to solvate both the polar functional groups and the aromatic ring. The solubility in a range of alcohols can provide insight into the compound's hydrogen bonding capacity. Theoretical predictions can offer guidance, but empirical testing is crucial for accurate determination.[7]

Experimental Protocol: Isothermal Shake-Flask Method

A similar shake-flask methodology as described for aqueous solubility is employed, using various organic solvents instead of buffers.

Anticipated Data Presentation:

| Solvent | Dielectric Constant | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High |

| N,N-Dimethylformamide (DMF) | 36.7 | High |

| Ethanol | 24.5 | Moderate |

| Methanol | 32.7 | Moderate |

| Acetonitrile | 37.5 | Low to Moderate |

| Dichloromethane | 9.1 | Low |

Table 2: Predicted solubility of this compound in common organic solvents.

Stability Profile

The chemical stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and degradation pathways. Thiosemicarbazides are generally stable under recommended storage conditions but can be incompatible with strong oxidizing agents.[8] When heated to decomposition, they may emit toxic fumes of nitrogen and sulfur oxides.[9]

Solid-State Stability

Scientific Rationale: Solid-state stability studies assess the intrinsic stability of the compound. These studies involve exposing the solid material to accelerated degradation conditions to predict its long-term stability.

Experimental Protocol: Forced Degradation in Solid State

-

Stress Conditions: The solid compound is exposed to various stress conditions, including elevated temperatures, high humidity, and intense light (photostability).

-

Time Points: Samples are collected at specific time intervals.

-

Analysis: A stability-indicating HPLC method is used to analyze the samples for any degradation and to quantify the remaining parent compound.

Solution-State Stability

Scientific Rationale: Stability in solution is crucial for compounds intended for liquid formulations or for use in biological assays. Degradation is often accelerated in solution. Theoretical studies on similar compounds, like imidazole-thiosemicarbazides, have explored their stability in different solvents.[10][11]

Experimental Protocol: Forced Degradation in Solution

-

Stress Conditions: The compound is dissolved in various solutions to assess its stability under hydrolytic (acidic and basic), oxidative, and photolytic conditions.

-

Time Points and Analysis: Samples are taken at different times, and the extent of degradation is quantified using a stability-indicating HPLC method.

Figure 3: Logical flow for comprehensive stability testing.

Anticipated Data Presentation:

| Condition | Time (hours) | Expected % Parent Compound Remaining |

| 0.1 M HCl (60 °C) | 24 | >90% |

| 0.1 M NaOH (60 °C) | 24 | <90% (potential hydrolysis) |

| 3% H₂O₂ (RT) | 24 | <90% (potential oxidation) |

Table 3: Predicted solution-state stability of this compound under forced degradation conditions.

Conclusion

This technical guide outlines the fundamental importance of characterizing the solubility and stability of this compound. The proposed experimental frameworks, based on established scientific principles and methodologies, provide a clear path for generating the critical data needed for its advancement in research and development. The pH-dependent solubility and susceptibility to degradation under specific conditions are key parameters that will guide its future applications in various scientific fields.

References

- 1. jocpr.com [jocpr.com]

- 2. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]

- 3. Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives [ouci.dntb.gov.ua]

- 4. chemmethod.com [chemmethod.com]

- 5. This compound | C8H9N3O2S | CID 2757378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. thiosemicarbazide | 79-19-6 [chemicalbook.com]

- 9. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 11. (PDF) Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum (2023) | Mamadou Guy-Richard Koné [scispace.com]

A Technical Guide to Thiosemicarbazide Derivatives in Medicinal Chemistry

Abstract: Thiosemicarbazides, a class of compounds characterized by a unique N-N-C(=S) core, represent a cornerstone scaffold in modern medicinal chemistry. Their remarkable structural versatility and ability to coordinate with metal ions have led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and therapeutic applications of thiosemicarbazide derivatives. We will explore their roles as anticancer, antimicrobial, and anticonvulsant agents, supported by detailed protocols, structure-activity relationship analyses, and visualizations of key molecular pathways.

Introduction to Thiosemicarbazides: A Privileged Scaffold

Thiosemicarbazides and their derivatives, thiosemicarbazones, have garnered significant attention in drug discovery due to their diverse biological profiles.[1][4][5] The core structure, NH2-NH-C(=S)NH2, provides a flexible template that can be readily modified to modulate physicochemical properties and target specificity. The presence of nitrogen and sulfur atoms makes them excellent chelating agents for transition metal ions, a property that is often crucial for their biological activity.[3][6] This chelation can enhance their pharmacological effects, leading to the development of potent metallodrugs.[6] The broad utility of this scaffold is evident in its application against a range of diseases, including cancer, bacterial and fungal infections, and neurological disorders.[1][2][7]

Synthetic Strategies and Methodologies

The synthesis of thiosemicarbazide derivatives is typically straightforward and efficient, making them attractive for library synthesis and lead optimization campaigns. The most common method involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[8][9][10]

General Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

This protocol outlines a standard procedure for the synthesis of a thiosemicarbazone from a substituted benzaldehyde and thiosemicarbazide. The rationale behind this acid-catalyzed condensation is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the terminal amine of the thiosemicarbazide, followed by dehydration to form the stable C=N imine bond.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

Methanol or Ethanol (20-30 mL)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Round bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Methodology:

-

Dissolution: To a magnetically stirred solution of the substituted benzaldehyde (1.0 mmol) in methanol (20 mL) in a round bottom flask, add thiosemicarbazide (1.0 mmol).[8] The choice of alcohol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for reflux.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Reaction: Heat the mixture under reflux for a specified time (typically 2-8 hours).[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12] Heating provides the necessary activation energy for the dehydration step.

-

Isolation: After completion, cool the reaction mixture to room temperature and then pour it into crushed ice or cold water.[11][13] This causes the product, which is typically a solid and less soluble in water, to precipitate out.

-

Purification: Collect the solid product by filtration, wash it with cold methanol or water to remove unreacted starting materials and catalyst, and then dry it at room temperature.[8][11] Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.[11]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[8][14]

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for thiosemicarbazone derivatives.

Caption: General workflow for the synthesis of thiosemicarbazones.

Key Pharmacological Activities

Thiosemicarbazide derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often multifaceted, involving enzyme inhibition, metal chelation, and induction of cellular stress pathways.[1][15]

Anticancer Activity

The anticancer potential of thiosemicarbazides is one of their most extensively studied properties.[15][16] Several derivatives have shown potent activity against various cancer cell lines, with some progressing to clinical trials.[15]

Mechanism of Action: A primary mechanism of their anticancer action is the inhibition of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[15][17] Thiosemicarbazones, particularly α-N-heterocyclic derivatives, are potent iron chelators. They bind to the iron cofactor in the R2 subunit of RR, disrupting its function and halting the production of deoxyribonucleotides, which ultimately leads to cell cycle arrest and apoptosis.[12][17] Other reported mechanisms include the induction of oxidative stress through redox cycling of their metal complexes and the inhibition of other key enzymes like topoisomerase IIα.[17][18]

Signaling Pathway:

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.

Structure-Activity Relationship (SAR):

-

The α-N-heterocyclic thiosemicarbazones (e.g., derived from pyridine-2-carboxaldehyde) generally exhibit strong anticancer activity.[17]

-

Substitution on the terminal N4 position can significantly influence cytotoxicity and selectivity.[17]

-

Increasing the lipophilicity of the molecule can enhance cellular uptake and activity, but must be balanced to maintain solubility.

Table 1: Cytotoxicity of Representative Thiosemicarbazone Derivatives

| Compound ID | Parent Aldehyde/Ketone | Cancer Cell Line | IC50 (µM) | Reference |

| L4 | 2-Pyridinecarboxaldehyde derivative | A549 (Lung) | Strong inhibitory effect | [14] |

| Triapine | 3-aminopyridine-2-carboxaldehyde | Various | 0.1 - 1.0 | [15] |

| 5d | Nitro-substituted derivative | U87 (Glioblastoma) | 13.0 µg/mL | [18] |

| Isatin-TSC | Isatin derivative | MCF-7 (Breast) | Effective | [18] |

Note: Direct numerical comparison may vary based on experimental conditions. "Strong inhibitory effect" and "Effective" are as described in the source.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents, and thiosemicarbazide derivatives have emerged as promising candidates.[9] They exhibit activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[7][19][20]

Mechanism of Action: The antimicrobial action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.[9] Molecular docking studies suggest that they may also act by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication.[14] For antifungal activity against Candida species, disruption of the cell membrane and inhibition of essential metabolic pathways are proposed mechanisms.[2]

Structure-Activity Relationship (SAR):

-

The presence of electron-withdrawing groups on the aromatic ring often enhances antibacterial activity.[7]

-

Metal complexes of thiosemicarbazones frequently show greater antimicrobial potency than the ligands alone.[9]

-

Hybrid molecules, combining the thiosemicarbazide scaffold with other known antimicrobial pharmacophores (like quinoline), can lead to synergistic effects.[20]

Table 2: Antimicrobial Activity of Selected Thiosemicarbazide Derivatives

| Compound ID | Target Organism | Activity (MIC, µg/mL) | Reference |

| Ag-TSC complex (T39) | E. coli, S. aureus | 0.018 | [9] |

| L1 | Bacillus cereus | 10 (mg/L) | [14] |

| QST10 | Candida albicans | 31.25 | [20] |

| Compound 3g | Bacillus subtilis | Active (comparable to standard) | [7] |

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. Several thiosemicarbazide derivatives have shown significant anticonvulsant properties in preclinical models.[21][22][23]

Mechanism of Action: The exact mechanism is not fully elucidated but is thought to involve modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. The common pharmacophore for anticonvulsant activity often includes an aryl binding site, a hydrogen-bonding domain, and a terminal hydrophobic group, a model which many thiosemicarbazones fit well.[22]

Structure-Activity Relationship (SAR):

-

Aryl semicarbazones, particularly those with a 4-fluorophenyl substitution, have been identified as a potent class of anticonvulsants.[24]

-

The nature and position of substituents on the aromatic ring are critical for activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[23][24]

-

The thiosemicarbazide moiety itself is considered a key hydrogen-bonding domain essential for interaction with the biological target.[21][25]

Other Therapeutic Applications: Enzyme Inhibition

Beyond the major areas described, thiosemicarbazide derivatives are potent inhibitors of various enzymes, highlighting their versatility.

-

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are valuable in cosmetics for skin whitening and in the food industry to prevent browning.[26] Thiosemicarbazones can chelate the copper ions in the active site of tyrosinase, leading to potent inhibition.[26][27] Many derivatives show IC50 values in the low micromolar or even sub-micromolar range.[27]

-

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are involved in numerous physiological processes, and their inhibitors are used as diuretics, antiglaucoma agents, and anticancer drugs. Thiosemicarbazone-benzenesulfonamide hybrids have been shown to inhibit various CA isoenzymes at low nanomolar concentrations.[28][29]

-

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Certain para-substituted thiosemicarbazones have demonstrated potent inhibitory activity against both enzymes.[30]

Challenges and Future Perspectives

Despite their therapeutic promise, thiosemicarbazide derivatives face challenges related to bioavailability, potential toxicity, and the development of resistance.[6] Future research should focus on:

-

Targeted Delivery: Developing nanoparticle-based carriers or prodrug strategies to improve the therapeutic index and reduce systemic toxicity.[6]

-

Mechanism Elucidation: Further studies to clarify the precise molecular targets and mechanisms of action for different therapeutic applications.

-

Clinical Translation: Advancing the most promising lead compounds through rigorous preclinical and clinical trials to validate their efficacy and safety in humans.[16]

Conclusion

The thiosemicarbazide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Through straightforward synthesis and facile derivatization, a wide array of compounds with potent anticancer, antimicrobial, anticonvulsant, and enzyme-inhibiting properties have been developed. The ability of these molecules to chelate metal ions is central to many of their biological functions. Continued exploration of structure-activity relationships and innovative drug design strategies will undoubtedly lead to the discovery of new, highly effective therapeutic agents based on this valuable chemical framework.

References

- 1. researchgate.net [researchgate.net]

- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 3. rroij.com [rroij.com]

- 4. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazid...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. irejournals.com [irejournals.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

Methodological & Application

protocol for synthesizing 4-(4-carboxyphenyl)-3-thiosemicarbazide metal complexes

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis and Characterization of 4-(4-Carboxyphenyl)-3-Thiosemicarbazide and its Transition Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiosemicarbazide Metal Complexes

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are a class of sulfur and nitrogen-containing ligands that have garnered significant attention in medicinal chemistry.[1][2] Their ability to form stable complexes with transition metal ions is central to their biological activity, which includes a wide spectrum of antimicrobial, antiviral, and anticancer properties.[3][4] The coordination of a metal ion to the thiosemicarbazide scaffold often enhances the therapeutic efficacy of the organic ligand, a phenomenon attributed to mechanisms like increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species.[5][6]

The ligand at the core of this protocol, this compound, is of particular interest. The carboxylic acid moiety provides an additional site for hydrogen bonding, potentially influencing solubility and interaction with biological targets. This guide provides a comprehensive, field-tested protocol for the synthesis of this ligand and its subsequent complexation with various transition metals, designed for researchers in drug discovery and coordination chemistry.

Part 1: Synthesis of the Ligand: this compound

The synthesis of 4-substituted thiosemicarbazides can be achieved through several routes. The selected method is a robust procedure adapted from established chemical principles, involving the formation of a dithiocarbamate intermediate from 4-aminobenzoic acid.[7][8]

Causality of Experimental Design

The reaction proceeds in two conceptual stages. First, 4-aminobenzoic acid reacts with carbon disulfide in an alkaline medium (ammonia) to form an ammonium dithiocarbamate salt. Carbon disulfide serves as the electrophilic source of the thiocarbonyl (C=S) group. In the second stage, this intermediate is reacted with hydrazine. Hydrazine acts as a nucleophile, displacing the dithiocarbamate group to form the stable thiosemicarbazide backbone. Heating is required to provide the activation energy for this substitution reaction.[8]

Experimental Workflow: Ligand Synthesis

Caption: Workflow for the synthesis of the target ligand.

Detailed Protocol: Ligand Synthesis

-

Reagent Preparation: In a 500 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of aqueous ammonia.

-

Dithiocarbamate Formation: To this solution, slowly add 7.6 g (0.1 mol) of carbon disulfide while stirring in an ice bath. Allow the mixture to stir at room temperature for 1 hour to form the ammonium dithiocarbamate intermediate.

-

Hydrazine Addition: Separately, prepare a solution of hydrazine by carefully adding a stoichiometric equivalent of sodium hydroxide solution to 13.0 g (0.1 mol) of hydrazine sulfate in 100 mL of water. Add this hydrazine solution to the reaction mixture.

-

Reaction: Heat the combined mixture on a water bath to approximately 60-70°C for about 30-45 minutes. The solution will typically change color.[8]

-

Precipitation: Cool the flask to room temperature, then acidify the mixture dropwise with glacial acetic acid until precipitation is complete. A colorless crystalline product should form.[8]

-

Purification: Filter the crude product using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum desiccator. The expected melting point is above 275°C.[8]

Part 2: Synthesis of Metal Complexes

The general principle for synthesizing thiosemicarbazide metal complexes involves the reaction of the ligand with a suitable metal salt in a solvent that facilitates the dissolution of both reactants.[9] The ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the sulfur atom of the thiocarbonyl group and a nitrogen atom from the hydrazinic backbone.[3][10]

Causality of Experimental Design

-

Solvent Choice: A mixture of ethanol and water is commonly used. Ethanol helps dissolve the organic ligand, while water is often required to dissolve the inorganic metal salts.[9] In some cases, other solvents like methanol or dioxane may be employed depending on the specific metal salt's solubility.[10]

-

Molar Ratio: A 2:1 ligand-to-metal molar ratio is typically employed for divalent metal ions (M²⁺), assuming the ligand acts as a bidentate, monobasic agent, leading to an octahedral or square planar geometry.[9][10] However, the stoichiometry should be optimized for each specific metal.

-

Reflux: Heating the reaction mixture under reflux provides the thermal energy necessary to overcome the activation barrier for the formation of the coordination bonds between the ligand and the metal ion.[11]

Experimental Workflow: Metal Complex Synthesis

Caption: General workflow for metal complexation.

Detailed Protocol: General Metal Complex Synthesis

-

Ligand Solution: Dissolve 2.11 g (0.01 mol) of this compound in 50 mL of hot ethanol.

-

Metal Salt Solution: In a separate beaker, dissolve 0.005 mol of the desired metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in 25 mL of hot distilled water or ethanol.[9]

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution.

-

Reflux: Heat the resulting mixture under reflux for 4-6 hours. The formation of a colored precipitate is often an indicator of complex formation.[9][11]

-

Isolation: After reflux, allow the mixture to cool to room temperature. Collect the precipitated complex by filtration.

-

Purification: Wash the product several times with a 50% aqueous ethanol solution to remove any unreacted ligand or metal salt, followed by a final wash with diethyl ether.

-

Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data Summary

| Parameter | Ligand Synthesis | Metal Complex Synthesis (General) |

| Key Reactants | 4-Aminobenzoic Acid, CS₂, Hydrazine | This compound, Metal Salt |

| Molar Ratio | 1:1:1 | 2:1 (Ligand:Metal) |

| Solvent | Aqueous Ammonia / Water | Ethanol / Water |

| Reaction Time | ~1.5 hours | 4-6 hours (Reflux) |

| Temperature | 60-70°C | Reflux Temperature of Solvent |

| Expected Yield | 70-85% | 60-80% |

Part 3: A Self-Validating System through Characterization

Confirming the successful synthesis of both the ligand and its metal complexes requires a suite of analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating confirmation of the final products.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary tool for confirming coordination. The comparison of the ligand's spectrum with that of the metal complex reveals key shifts.

-

Ligand Spectrum:

-

ν(N-H): Bands in the 3100-3400 cm⁻¹ region corresponding to the amine and amide N-H stretching vibrations.

-

ν(C=O): A strong band around 1680-1700 cm⁻¹ for the carboxylic acid carbonyl stretch.

-

ν(C=S): A characteristic band for the thiocarbonyl group, typically found around 800-850 cm⁻¹ and 1300-1350 cm⁻¹.[10]

-

-

Complex Spectrum (Evidence of Coordination):

-

Shift in ν(C=S): A shift of the C=S band to a lower frequency (e.g., by 50-100 cm⁻¹) is a strong indicator that the sulfur atom is involved in coordination to the metal ion.[10]

-

Shift in ν(N-H): Changes in the N-H bands suggest the involvement of a neighboring nitrogen atom in chelation.

-

New Bands (Far-IR): The appearance of new, weak bands in the low-frequency region (400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

For diamagnetic complexes (e.g., Zn²⁺), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution.

-

¹H NMR (Ligand): Expect signals for the aromatic protons, the carboxylic acid proton (-COOH, typically >10 ppm), and the N-H protons of the thiosemicarbazide backbone (often broad signals between 8-12 ppm).[7]

-

¹H NMR (Complex): Upon coordination, the protons closest to the binding sites (i.e., the N-H protons) will experience a significant downfield or upfield shift, confirming the ligand's interaction with the metal center in solution. The aromatic proton signals may also show slight shifts.

UV-Visible Spectroscopy

Electronic spectroscopy helps to understand the electronic transitions within the molecule and provides information about the geometry of the complex.

-

Ligand: The spectrum is typically dominated by intense bands in the UV region (<400 nm) corresponding to π→π* and n→π* transitions within the aromatic ring and the thiosemicarbazide moiety.[5]

-

Complexes: In addition to the ligand-centered bands (which may be shifted), new bands may appear in the visible region for transition metal complexes. These are due to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands, and their position can give clues about the coordination geometry (e.g., octahedral vs. tetrahedral).[11]

Elemental Analysis & Mass Spectrometry

-

Elemental Analysis (CHNS): The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated values for the proposed chemical formula of both the ligand and the complexes.[10]

-

Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the ligand and provide the mass of the complex ion, further validating the proposed structure.[10][11]

References

- 1. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniv.edu [juniv.edu]

- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 9. Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes - GRIN | Grin [grin.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiosemicarbazide Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Modern Approach to Asset Preservation

Corrosion is a relentless electrochemical process that degrades the integrity and function of metallic materials, posing significant economic and safety challenges across industries.[1][2] The deployment of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among the vast array of organic compounds, thiosemicarbazide and its derivatives have emerged as a highly promising class of inhibitors due to their cost-effectiveness, low toxicity, and remarkable efficiency on various metals like steel, copper, and aluminum in diverse corrosive environments.[3][4]